2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide 2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10615072
InChI: InChI=1S/C14H9Cl3N2O3/c1-7-8(3-2-4-13(7)19(21)22)14(20)18-12-6-10(16)9(15)5-11(12)17/h2-6H,1H3,(H,18,20)
SMILES: CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Molecular Formula: C14H9Cl3N2O3
Molecular Weight: 359.6 g/mol

2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide

CAS No.:

Cat. No.: VC10615072

Molecular Formula: C14H9Cl3N2O3

Molecular Weight: 359.6 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide -

Specification

Molecular Formula C14H9Cl3N2O3
Molecular Weight 359.6 g/mol
IUPAC Name 2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide
Standard InChI InChI=1S/C14H9Cl3N2O3/c1-7-8(3-2-4-13(7)19(21)22)14(20)18-12-6-10(16)9(15)5-11(12)17/h2-6H,1H3,(H,18,20)
Standard InChI Key HDLLLWGFMBHIHL-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Canonical SMILES CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide, reflects its substitution pattern (Figure 1). The benzamide backbone is substituted with:

  • Methyl group (CH₃): At position 2, enhancing steric bulk and influencing electronic effects.

  • Nitro group (NO₂): At position 3, contributing to electron deficiency and reactivity in electrophilic substitutions.

  • 2,4,5-Trichlorophenyl group: Attached via the amide nitrogen, introducing halogen-mediated lipophilicity and potential bioactivity.

The SMILES notation (CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl) and InChI key (HDLLLWGFMBHIHL-UHFFFAOYSA-N) provide unambiguous representations of its structure.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₉Cl₃N₂O₃
Molecular Weight359.6 g/mol
Exact Mass358.96 g/mol
Topological Polar Surface Area74.9 Ų
LogP (Partition Coefficient)4.13

The LogP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems.

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of 2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide involves multi-step reactions:

  • Nitrobenzene Derivative Preparation: Nitration of 2-methylbenzamide introduces the nitro group at position 3.

  • Amide Coupling: Reaction of 3-nitro-2-methylbenzoic acid with 2,4,5-trichloroaniline under coupling agents like EDCI or HOBt.

  • Purification: Column chromatography or recrystallization isolates the final product in yields comparable to similar benzamide syntheses (42–62%) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
NitrationHNO₃/H₂SO₄, 0–5°C60–70%
Amide FormationEDCI, DMAP, DCM, rt50–55%
PurificationSilica gel chromatography>95%

Mechanistic Insights

The nitro group’s electron-withdrawing nature directs electrophilic substitutions to the meta position, while the methyl group exerts steric effects, influencing reaction regioselectivity. Mercury oxide (HgO)-mediated dehydrosulfurization, as seen in triazolothiadiazole syntheses , could theoretically apply to analogous heterocycles derived from this compound.

Research Applications

Chemical Intermediate

The compound serves as a precursor for:

  • Heterocyclic Systems: Cyclization reactions to form triazolothiadiazoles or benzothiazines, which exhibit antimicrobial and anticancer activities .

  • Metal Complexes: Coordination with transition metals (e.g., Cu, Cd) for catalytic or luminescent materials .

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey Applications
4-Chloro-3-nitro-N-(2-phenylethyl)benzamideC₁₅H₁₃ClN₂O₃Polymer additives
2-Methyl-3,5-dinitro-N-(4-nitrophenyl)benzamideC₁₄H₁₀N₄O₇Energetic materials
2-Methyl-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamideC₁₆H₁₇N₃O₅SCOX-2 inhibition

The trichlorophenyl group in the target compound enhances lipophilicity and halogen bonding compared to phenyl or sulfamoyl derivatives .

Challenges and Future Directions

Current limitations include:

  • Synthetic Yields: Moderate isolated yields (50–55%) necessitate optimization.

  • Biological Data Gap: No published studies on its antimicrobial or cytotoxic effects.
    Future work should prioritize:

  • Activity Screening: Against ESKAPE pathogens and cancer cell lines.

  • Derivatization: Introducing sulfonamide or triazole moieties to enhance bioavailability .

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